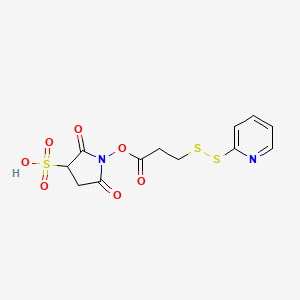

SPDP-sulfo

Overview

Description

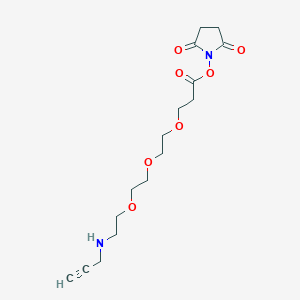

SPDP-sulfo, also known as sulfosuccinimidyl 6-(3’-(2-pyridyldithio)propionamido)hexanoate, is a water-soluble, long-chain crosslinker. It is widely used in bioconjugation techniques to link amine and sulfhydryl groups, forming cleavable disulfide bonds. This compound is particularly valuable in the synthesis of antibody-drug conjugates and other bioconjugates due to its ability to form reversible linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

SPDP-sulfo is synthesized through a series of chemical reactions involving the activation of carboxyl groups and the introduction of reactive groups. The synthesis typically involves the following steps:

Activation of Carboxyl Groups: The carboxyl groups are activated using N-hydroxysuccinimide (NHS) to form NHS esters.

Introduction of Reactive Groups: The activated esters react with 2-pyridyldithiol groups to form the final product.

The reaction conditions usually involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

SPDP-sulfo undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Reduction Reactions: The disulfide bonds formed can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)

Common Reagents and Conditions

Reagents: Common reagents include NHS, DTT, TCEP, and primary amines.

Conditions: Reactions are typically carried out in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8. .

Major Products

The major products formed from these reactions include amide-linked conjugates and cleaved disulfide bonds, which can be detected by measuring the release of pyridine-2-thione at 343 nm .

Scientific Research Applications

SPDP-sulfo has a wide range of applications in scientific research, including:

Chemistry: Used in the reversible crosslinking of proteins and the addition of sulfhydryl groups to proteins

Biology: Facilitates the creation of antibody-enzyme and other bioconjugates via a two-step reaction

Medicine: Plays a crucial role in the preparation of immunotoxin conjugates and the attachment of haptens to carrier proteins for antibody production

Industry: Utilized in the labeling and crosslinking of proteins for various industrial applications

Mechanism of Action

SPDP-sulfo exerts its effects through the formation of cleavable disulfide bonds. The NHS ester reacts with lysine residues to form stable amide bonds, while the pyridyl disulfide group reacts with sulfhydryls to form reversible disulfide bonds. This mechanism allows for the reversible crosslinking of proteins and the creation of bioconjugates .

Comparison with Similar Compounds

Similar Compounds

SPDP (succinimidyl 3-(2-pyridyldithio)propionate): A shorter-chain crosslinker with similar reactive groups.

LC-SPDP (succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate): A longer-chain analog of SPDP.

Uniqueness

SPDP-sulfo is unique due to its water solubility and long spacer arm, which allows for efficient conjugation in aqueous environments and provides greater flexibility in bioconjugation applications .

Properties

IUPAC Name |

2,5-dioxo-1-[3-(pyridin-2-yldisulfanyl)propanoyloxy]pyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O7S3/c15-10-7-8(24(18,19)20)12(17)14(10)21-11(16)4-6-22-23-9-3-1-2-5-13-9/h1-3,5,8H,4,6-7H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKXZYGMIDQTPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)

![2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol](/img/structure/B3181709.png)

![4-Methylthieno[3,2-c]pyridin-6(5H)-one](/img/structure/B3181751.png)

![2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)

![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)